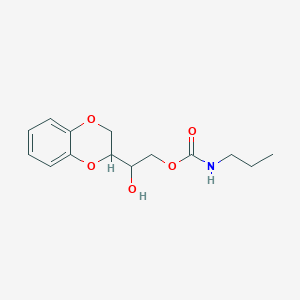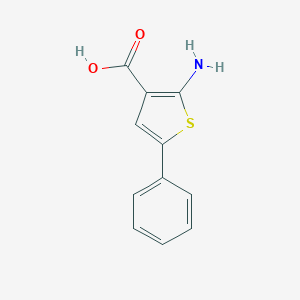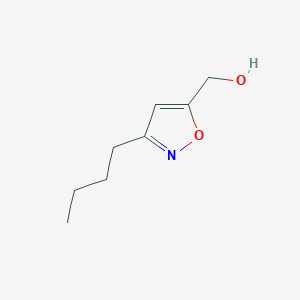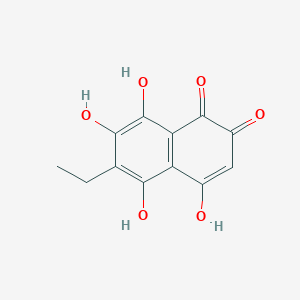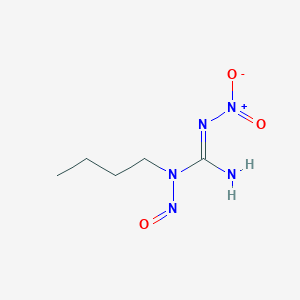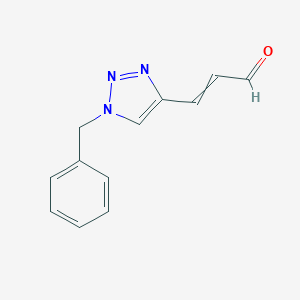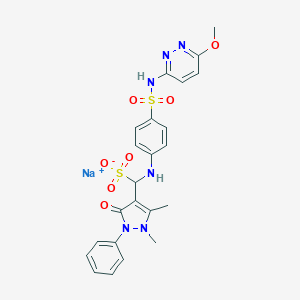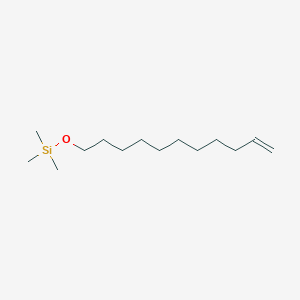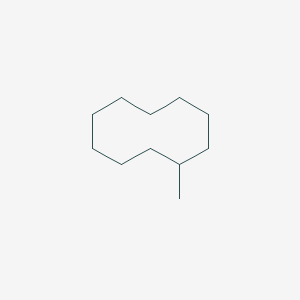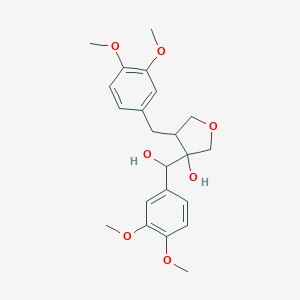
3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl- is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl- is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes involved in oxidative stress, inflammation, and neuroprotection. It has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes, and to inhibit the activity of enzymes involved in inflammation and oxidative stress.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl- has a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. It has been shown to protect against oxidative stress and inflammation in various cell and animal models, and to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl- in lab experiments include its high yield and purity, its relatively low toxicity, and its potential applications in various fields. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects, and the need for optimization of its synthesis method for large-scale production.
Zukünftige Richtungen
There are several future directions for the research on 3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl-. These include further investigation of its mechanism of action and potential therapeutic applications in neurodegenerative diseases, the optimization of its synthesis method for large-scale production, and the exploration of its potential applications in materials science and agriculture. Additionally, the development of novel derivatives and analogs of this compound may lead to the discovery of new compounds with improved properties and applications.
Synthesemethoden
The synthesis of 3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl- can be achieved through a multistep process involving the condensation of veratraldehyde with 3,4-dimethoxyphenylacetaldehyde, followed by reduction and cyclization reactions. This method has been optimized for high yield and purity, making it suitable for laboratory-scale production of the compound.
Wissenschaftliche Forschungsanwendungen
3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl- has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, it has been found to have antifungal and insecticidal activities, making it a potential alternative to synthetic pesticides. In materials science, it has been investigated for its potential use as a precursor for the synthesis of novel polymers and materials.
Eigenschaften
CAS-Nummer |
10569-16-1 |
|---|---|
Produktname |
3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl- |
Molekularformel |
C22H28O7 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
3-[(3,4-dimethoxyphenyl)-hydroxymethyl]-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-ol |
InChI |
InChI=1S/C22H28O7/c1-25-17-7-5-14(10-19(17)27-3)9-16-12-29-13-22(16,24)21(23)15-6-8-18(26-2)20(11-15)28-4/h5-8,10-11,16,21,23-24H,9,12-13H2,1-4H3 |
InChI-Schlüssel |
IIUOFZRHOXNSGO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC2COCC2(C(C3=CC(=C(C=C3)OC)OC)O)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2COCC2(C(C3=CC(=C(C=C3)OC)OC)O)O)OC |
Synonyme |
α-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-3-hydroxyfuran-3-methanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



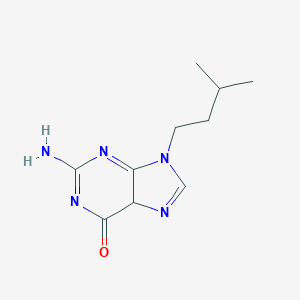
![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)
